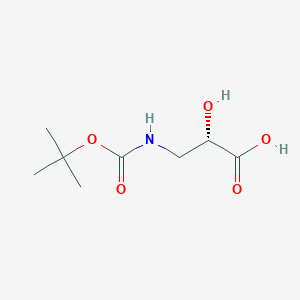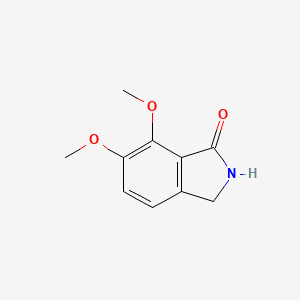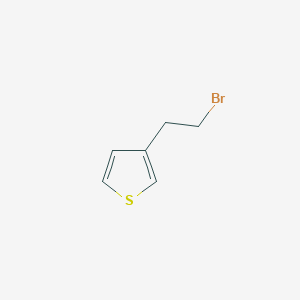
3-(2-Bromoethyl)tiofeno
Descripción general
Descripción
3-(2-Bromoethyl)thiophene is an organosulfur compound . It is used as a pharmaceutical intermediate and is a precursor to various other compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction . A new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom . The molecular structure of 3-(2-Bromoethyl)thiophene can be represented as C6H7BrS .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including condensation reactions and heterocyclization of various substrates . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
Los derivados de 3-(2-Bromoethyl)tiofeno se han explorado por sus posibles propiedades anticancerígenas. El grupo tiofeno es una característica común en muchas moléculas farmacológicamente activas. Su incorporación en los candidatos a fármacos se está investigando para el desarrollo de nuevos agentes anticancerígenos .
Ciencia de los Materiales: Semiconductores Orgánicos
En el campo de la ciencia de los materiales, el this compound se utiliza para el avance de los semiconductores orgánicos. Estos semiconductores son cruciales para el desarrollo de dispositivos electrónicos flexibles debido a sus propiedades electrónicas favorables .
Electrónica Orgánica: Transistores de Efecto de Campo
Los compuestos basados en tiofeno son significativos en la fabricación de transistores de efecto de campo orgánicos (OFET). La naturaleza rica en electrones del tiofeno permite un transporte de carga eficiente, lo cual es crucial para OFET de alto rendimiento .
Fotónica: Diodos Orgánicos Emisores de Luz (OLED)
La capacidad del sistema de anillos de tiofeno para conducir electrones lo hace adecuado para su uso en OLED. La investigación está en curso para optimizar los compuestos basados en tiofeno para obtener mejores propiedades emisoras de luz en las tecnologías de visualización .
Inhibición de la Corrosión
Los derivados del tiofeno, incluidos aquellos con un sustituyente 3-(2-Bromoethyl), se están estudiando como inhibidores de la corrosión. Su aplicación es particularmente relevante en la protección de materiales industriales de los procesos corrosivos .
Estudios Biológicos: Actividad Antimicrobiana
La actividad antimicrobiana de los derivados del tiofeno es otra área de interés. Los científicos están investigando la eficacia de estos compuestos contra diversas cepas microbianas, lo que podría conducir al desarrollo de nuevos antibióticos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of thiophene derivatives.
Propiedades
IUPAC Name |
3-(2-bromoethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUHTDYDIRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446798 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57070-76-5 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(2-bromoethyl)thiophene in the synthesis of 3-vinylthiophene?
A1: 3-(2-Bromoethyl)thiophene serves as a crucial precursor in the two-step synthesis of 3-vinylthiophene. [] It is first synthesized from 3-(2-ethanol)thiophene. Then, it undergoes an elimination reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetraglyme to yield the target compound, 3-vinylthiophene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



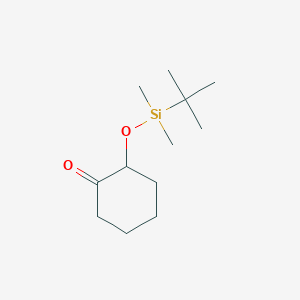
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
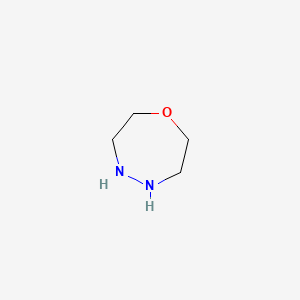
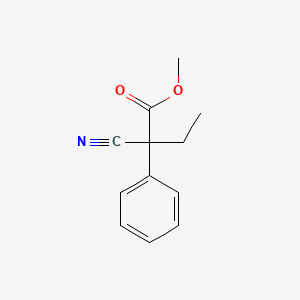

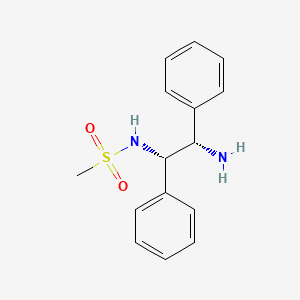


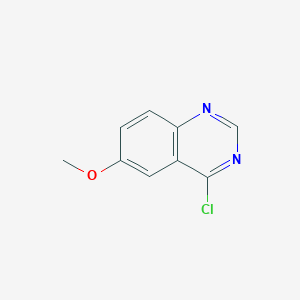
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
